molecular formula C21H14ClNO5S B4774231 2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate

2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate

Cat. No.: B4774231
M. Wt: 427.9 g/mol
InChI Key: UPAGAMZQBBVTCQ-UHFFFAOYSA-N
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Description

2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate is a complex organic compound that features a combination of acetyl, phenyl, chloro, nitro, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylphenyl benzoate with 2-chloro-6-nitrophenyl sulfide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylphenyl benzoate
  • 2-Chloro-6-nitrophenyl sulfide
  • Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate

Uniqueness

2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-acetylphenyl) 2-(2-chloro-6-nitrophenyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5S/c1-13(24)14-7-2-4-11-18(14)28-21(25)15-8-3-5-12-19(15)29-20-16(22)9-6-10-17(20)23(26)27/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAGAMZQBBVTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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